molecular formula C6H2ClF3N4 B11787628 5-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine

5-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine

Cat. No.: B11787628
M. Wt: 222.55 g/mol
InChI Key: ZFDVLTDBEBCWOU-UHFFFAOYSA-N
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Description

5-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to the triazolopyrazine ring. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with chlorinating agents in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dichloromethane at room temperature, followed by purification steps to isolate the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. The process involves the use of readily available starting materials and efficient reaction conditions. For instance, the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol, followed by treatment with trifluoroacetic anhydride and methanesulfonic acid, leads to the formation of the desired compound . The final product is obtained through filtration, washing, and drying steps.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrazine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine involves its interaction with specific molecular targets. In cancer cells, it activates the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, leading to the activation of Caspase 3 and subsequent cell death . The compound’s ability to modulate these pathways makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine is unique due to the presence of both chloro and trifluoromethyl groups, which contribute to its distinct chemical and biological properties. The combination of these groups enhances its reactivity and potential as a therapeutic agent compared to other similar compounds .

Properties

IUPAC Name

5-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3N4/c7-3-1-11-2-4-12-13-5(14(3)4)6(8,9)10/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDVLTDBEBCWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NN=C2C(F)(F)F)C=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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